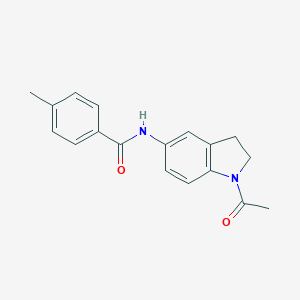![molecular formula C22H15N3O B300228 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one](/img/structure/B300228.png)
3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one is a compound that belongs to the class of heterocyclic compounds. It is a derivative of benzimidazole and indole, which are known to have various biological activities. The compound has been synthesized using different methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. In addition, the compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one are diverse and depend on the specific activity being studied. For example, the compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In addition, the compound has been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one in lab experiments is its versatility. The compound can be used in a variety of assays and experiments to study different biological activities. In addition, the compound is relatively easy to synthesize and can be obtained in good yields. However, one limitation of using the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one. One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of interest is the identification of new biological activities for the compound, particularly in the areas of neurodegenerative diseases and cardiovascular diseases. In addition, the compound could be used as a starting material for the synthesis of new bioactive compounds with improved properties. Finally, the compound could be used in the development of new diagnostic tools for the detection of metal ions in biological samples.
Méthodes De Synthèse
The synthesis of 3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with indole-2,3-dione in the presence of a catalyst such as zinc chloride. The reaction proceeds via a condensation reaction and results in the formation of the desired product. Other methods involve the use of different starting materials and catalysts, but the general mechanism remains the same.
Applications De Recherche Scientifique
3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one has been extensively studied for its biological activities. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, the compound has been used in the synthesis of other bioactive compounds.
Propriétés
Nom du produit |
3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one |
|---|---|
Formule moléculaire |
C22H15N3O |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one |
InChI |
InChI=1S/C22H15N3O/c26-22-20(15-10-4-5-11-16(15)25-22)19(14-8-2-1-3-9-14)21-23-17-12-6-7-13-18(17)24-21/h1-13,23-24H |
Clé InChI |
UFNLCFOPSNJECF-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=C2NC3=CC=CC=C3N2)C4=C5C=CC=CC5=NC4=O |
SMILES |
C1=CC=C(C=C1)C(=C2NC3=CC=CC=C3N2)C4=C5C=CC=CC5=NC4=O |
SMILES canonique |
C1=CC=C(C=C1)C(=C2NC3=CC=CC=C3N2)C4=C5C=CC=CC5=NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B300145.png)


![3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide](/img/structure/B300153.png)
![3-{[(3-chloroanilino)carbonyl]amino}-N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B300154.png)
![N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B300155.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B300159.png)

![N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B300162.png)



![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)
